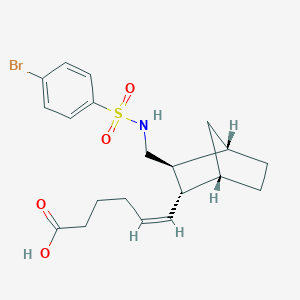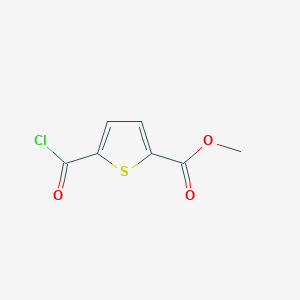
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
Übersicht
Beschreibung
“4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl” is a fluorinated diamine monomer . It is used in the synthesis of organosoluble and light-colored fluorinated polyimides .
Synthesis Analysis
This compound can be synthesized via a straightforward, high-yielding two-step procedure. The process involves the reaction of 4,4′-biphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate to yield the intermediate dinitro compound, which is subsequently reduced to afford the fluorinated diamine .Molecular Structure Analysis
The molecular formula of this compound is C26H18F6N2O2 . It contains four rigid benzene rings and three flexible ether linkages in its fluorinated diamine structure .Chemical Reactions Analysis
The compound is used in the synthesis of polyimides through traditional thermal polycondensation with various commercial aromatic dianhydrides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 504.4 g/mol . It has a high organo-solubility in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Polyimides
The compound 4,4’-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is utilized in the synthesis of organosoluble and light-colored fluorinated polyimides. These materials are designed to achieve a balance between organic solubility and thermal properties due to their structure, which includes four rigid benzene rings and three flexible ether linkages .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSADBGACLBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600108 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | |
CAS RN |
138321-99-0 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl desirable for polymer synthesis?
A1: 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a diamine monomer prized for its ability to impart desirable properties to polymers, particularly polyimides and poly(amide-imide)s. [, , , , , , , ] Key advantages include:
- Enhanced Solubility: The presence of trifluoromethyl (-CF3) groups increases the solubility of resulting polymers in common organic solvents, facilitating processing and solution casting. [, ]
- Improved Melt Processability: Polymers synthesized using this monomer often exhibit improved melt processability, making them suitable for applications requiring high-temperature molding. [, ]
- High Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, essential for demanding applications. [, , , , , ]
- Favorable Optical Properties: The inclusion of this monomer can lead to polyimides with lighter color and higher transparency compared to non-fluorinated counterparts. [, , ]
Q2: How does the presence of trifluoromethyl groups influence the properties of polymers derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl?
A2: The introduction of trifluoromethyl groups (-CF3) into the polymer backbone through this monomer significantly impacts several properties:
- Solubility Enhancement: The -CF3 groups, being both electron-withdrawing and bulky, disrupt interchain interactions and enhance chain packing, leading to improved solubility in organic solvents. [, ]
- Reduced Dielectric Constant: The presence of fluorine atoms, with their high electronegativity, generally results in a lower dielectric constant, making these polymers attractive for microelectronic applications. [, ]
- Enhanced Thermal Stability: The strong C-F bond contributes to the overall thermal stability of the resulting polymers, allowing them to withstand high temperatures without significant degradation. [, , , , , ]
Q3: Can you provide examples of specific applications where polymers synthesized from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl are employed?
A3: Due to their unique properties, these polymers find applications in diverse fields:
- High-Performance Composites: They serve as matrix resins in high-temperature carbon fiber composites for aerospace and automotive industries, offering excellent mechanical properties even at elevated temperatures. [, ]
- Microelectronics: Their low dielectric constants and high thermal stability make them suitable as interlayer dielectrics in microelectronic devices, contributing to miniaturization and improved performance. []
- Optical Devices: Their good optical transparency and low birefringence make them attractive for optical waveguides, lenses, and other optical components. []
Q4: Are there any studies investigating the relationship between the structure of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl and the properties of the resulting polymers?
A4: Yes, several studies have explored the structure-property relationships:
- Impact of Dianhydride Comonomer: Researchers investigated how using different dianhydride comonomers alongside 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl affects the solubility, thermal stability, and optical properties of the resulting polyimides. [, , , ]
- Influence of Molecular Weight: Studies examined the effect of varying the molecular weight of the synthesized polymers on their melt processability, mechanical strength, and thermal properties. []
- Comparison with Non-fluorinated Analogs: Researchers compared the properties of polymers derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl with those synthesized using its non-fluorinated analog to understand the specific contributions of the trifluoromethyl groups. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)



![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)



